molecular formula C14H9BrN2O3S B8781046 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)-

Cat. No. B8781046
M. Wt: 365.20 g/mol
InChI Key: KVKPWPOZFHWOQR-UHFFFAOYSA-N
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Patent
US07612086B2

Procedure details

To a suspension of 6 (5.0 g, 22.2 mmol) in dichloromethane (130 mL) was added benzenesulfonyl chloride (4.25 mL, 33.3 mmol), tetra-n-butylammonium hydrogen sulphate (0.98 g, 2.98 mmol) and 50% aqueous NaOH (4.2 mL). The reaction mixture was stirred for 2 h then poured onto water (500 mL), extracted with dichloromethane (3×200 mL). The combined organic extracts were washed with saturated aqueous NaHCO3 (2×150 mL) and dried (MgSO4). Concentration produced a white solid which was washed with ether (3×150 mL) to give product 7 as a light orange solid (7.34 g, 91%); 1H NMR (400 MHz, CDCl3+4 drops d4-MeOH) δ 9.95 (s, 1H), 8.61 (d, J=2.3 Hz, 1H), 8.46 (d, J=2.1 Hz, 1H), 8.38 (s, 1H), 8.19 (m, 2H), 7.62 (tt, J=7.5, 1.3 Hz, 1H), 7.51 (t, J=7.1 Hz, 2H).
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
0.98 g
Type
catalyst
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([CH:11]=[O:12])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[C:13]1([S:19](Cl)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+]>ClCCl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[C:13]1([S:19]([N:8]2[C:5]3=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=[C:4]3[C:10]([CH:11]=[O:12])=[CH:9]2)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC=C2C=O
Name
Quantity
130 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
4.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.98 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then poured onto water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous NaHCO3 (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
produced a white solid which
WASH
Type
WASH
Details
was washed with ether (3×150 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)Br)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.34 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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